molecular formula C10H19NO2 B13204574 N-Ethyl-2,6-dimethyloxane-4-carboxamide

N-Ethyl-2,6-dimethyloxane-4-carboxamide

Cat. No.: B13204574
M. Wt: 185.26 g/mol
InChI Key: MQWQWELZOTUOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2,6-dimethyloxane-4-carboxamide (CAS 1851011-82-9) is a carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at positions 2 and 6, and an ethyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-ethyl-2,6-dimethyloxane-4-carboxamide

InChI

InChI=1S/C10H19NO2/c1-4-11-10(12)9-5-7(2)13-8(3)6-9/h7-9H,4-6H2,1-3H3,(H,11,12)

InChI Key

MQWQWELZOTUOST-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(OC(C1)C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Carboxamides

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide

A structurally related compound, N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1), shares the carboxamide group but differs significantly in its substituents. Its molecular formula is C₁₉H₂₅NO₂, with a higher molecular weight (299.41 g/mol) due to the bulky adamantane moiety and 4-ethoxyphenyl group . Key distinctions include:

  • Adamantane Core: A rigid, lipophilic tricyclic structure known for enhancing metabolic stability and membrane permeability in pharmaceuticals.

Other Carboxamide Derivatives

Additional carboxamides referenced in literature (e.g., 1-[(4-methylpiperazin-1-yl)carbonyl]-3-(methylsulfonyl)propylamine) highlight the diversity of this class. However, these lack direct structural similarity to N-Ethyl-2,6-dimethyloxane-4-carboxamide, as they incorporate heterocycles (e.g., piperazine) or sulfonyl groups .

Implications of Structural Differences

  • Molecular Weight and Lipophilicity : The adamantane derivative’s higher molecular weight and lipophilicity suggest reduced aqueous solubility compared to the oxane-based compound, which may limit bioavailability .
  • Conformational Flexibility : The oxane ring allows moderate flexibility, whereas adamantane’s rigidity could enhance target selectivity in drug design.
  • Functional Group Effects : The ethoxyphenyl group in the adamantane derivative may engage in π-π stacking or hydrogen bonding, unlike the aliphatic ethyl and methyl groups in this compound.

Research Considerations

Available evidence lacks direct comparative studies on these compounds’ biological activity or physicochemical properties. However, structural analysis suggests divergent applications:

  • The oxane-based carboxamide may serve as a flexible scaffold for synthetic intermediates.
  • The adamantane derivative’s rigidity and lipophilicity align with antiviral or CNS-targeting drug candidates, akin to known adamantane pharmaceuticals (e.g., amantadine) .

Further experimental data—such as solubility, logP, and receptor-binding assays—are needed to validate these hypotheses.

Biological Activity

N-Ethyl-2,6-dimethyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent for neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a unique structural configuration that contributes to its biological properties. The synthesis typically involves the reaction of appropriate precursors through established organic chemistry methods, including amide coupling reactions. Understanding the synthesis pathway is crucial for optimizing yields and purity, which directly impacts biological testing outcomes.

Research indicates that this compound exhibits several mechanisms of action:

  • Histone Deacetylase Inhibition : Similar to other hydroxamic acids, this compound may inhibit histone deacetylases (HDACs), particularly HDAC6, which is implicated in neurodegenerative diseases. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, potentially enhancing neuroprotective pathways .
  • Radical Scavenging Activity : Preliminary studies suggest that this compound may possess antioxidant properties. The ability to scavenge free radicals can mitigate oxidative stress, which is a significant factor in neuronal cell death associated with diseases like Alzheimer's and Parkinson's .
  • Neuroprotective Effects : In vivo studies using transgenic mouse models (e.g., 5xFAD mice) have shown that this compound can improve cognitive function and reduce amyloid plaque formation, suggesting a protective role against neurodegeneration .

Case Studies

  • Alzheimer's Disease Models : In a study involving 5xFAD mice, administration of this compound resulted in significant reductions in amyloid-beta aggregation and improved cognitive performance in maze tests compared to control groups .
  • Oxidative Stress Models : The compound demonstrated a capacity to reduce markers of oxidative damage in neuronal cultures exposed to oxidative stressors. This suggests its potential utility in conditions where oxidative stress is a contributing factor .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

StudyModelKey FindingsReference
Study 15xFAD MiceReduced amyloid-beta levels; improved cognitive function
Study 2Neuronal CulturesDecreased oxidative stress markers; enhanced cell viability
Study 3HDAC Inhibition AssayIC50 values indicating potent HDAC6 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.